molecular formula C21H16ClN3O5S B2598906 ethyl 5-(6-chloro-2-oxochromen-3-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate CAS No. 1228073-49-1

ethyl 5-(6-chloro-2-oxochromen-3-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

Cat. No.: B2598906
CAS No.: 1228073-49-1
M. Wt: 457.89
InChI Key: OFWZKCXCGNLQNP-UHFFFAOYSA-N
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Description

Ethyl 5-(6-chloro-2-oxochromen-3-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-triene-11-carboxylate is a complex organic compound characterized by its unique tricyclic structure

Scientific Research Applications

Ethyl 5-(6-chloro-2-oxochromen-3-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(6-chloro-2-oxochromen-3-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate typically involves a multi-step process. One common method includes the reaction of keto acids with methyl chloroformate and substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This reaction is efficient and environmentally benign, producing good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to scale up the synthesis while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(6-chloro-2-oxochromen-3-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more stable compound.

Mechanism of Action

The mechanism of action for ethyl 5-(6-chloro-2-oxochromen-3-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the cell.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(6-chloro-2-oxochromen-3-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate stands out due to its unique tricyclic structure and the presence of multiple functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

ethyl 5-(6-chloro-2-oxochromen-3-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O5S/c1-2-29-21(28)25-6-5-12-15(9-25)31-19-16(12)18(26)23-17(24-19)13-8-10-7-11(22)3-4-14(10)30-20(13)27/h3-4,7-8H,2,5-6,9H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWZKCXCGNLQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC5=C(C=CC(=C5)Cl)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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